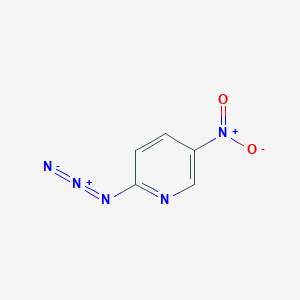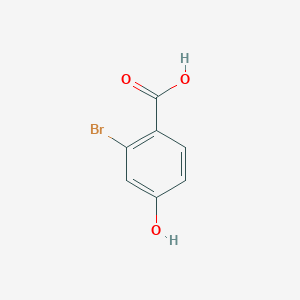
Ácido 4-bromo-5-clorotiofeno-2-carboxílico
Descripción general
Descripción
4-Bromo-5-chlorothiophene-2-carboxylic acid is a halogenated thiophene derivative that is of interest due to its potential applications in various fields of chemistry and pharmacology. The presence of both bromine and chlorine atoms on the thiophene ring can make it a versatile intermediate for further chemical modifications and synthesis of complex molecules.
Synthesis Analysis
The synthesis of halogenated thiophene derivatives can be achieved through various methods. For instance, direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been shown to be an effective method for introducing bromine atoms into the thiophene ring, which can then be followed by saponification to yield the corresponding carboxylic acids . Another approach involves the derivatization of carboxylic acids using reagents such as 4'-bromophenacyl trifluoromethanesulfonate to form ester derivatives, which can be useful for spectrophotometric detection in high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of halogenated thiophene derivatives can be characterized using various spectroscopic techniques. For example, the structure of related compounds has been studied using FT-IR, FT-Raman, NMR, and UV spectroscopy . These techniques can provide detailed information about the molecular vibrations, geometry, and electronic structure of the compound, which are essential for understanding its reactivity and properties.
Chemical Reactions Analysis
Halogenated thiophene derivatives can participate in a variety of chemical reactions. They can serve as starting materials for Suzuki cross-coupling reactions, which are useful for creating a wide range of thiophene-based derivatives with potential spasmolytic activity . Additionally, the presence of reactive halogen atoms makes these compounds suitable for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-5-chlorothiophene-2-carboxylic acid can be inferred from studies on similar compounds. The presence of electron-withdrawing halogen atoms on the thiophene ring can affect the acidity of the carboxylic acid group and influence the compound's solubility and melting point. The reactivity of the compound can also be studied through computational methods such as density functional theory (DFT) calculations, which can predict the stability and reactivity descriptors of the molecule .
Aplicaciones Científicas De Investigación
Síntesis de derivados de tiofeno polihalogenados
Los tiofenos polihalogenados son cruciales en el campo de la química orgánica debido a su potencial como bloques de construcción para moléculas más complejas. La presencia de átomos de bromo y cloro en el ácido 4-bromo-5-clorotiofeno-2-carboxílico lo convierte en un precursor valioso para la síntesis de varios derivados de tiofeno funcionalizados. Estos derivados se pueden utilizar aún más para crear nuevas estructuras moleculares, que son significativas en el desarrollo de productos farmacéuticos y la ciencia de los materiales .
Reacción de danza de halógenos
La reacción de danza de halógenos (HD) es un método sintético utilizado para reorganizar los átomos de halógeno dentro de una molécula, facilitando la funcionalización de posiciones específicas que de otro modo serían difíciles de acceder. El ácido 4-bromo-5-clorotiofeno-2-carboxílico puede sufrir reacciones de HD para formar intermedios litiados reorganizados, que son fundamentales para las transformaciones químicas posteriores .
Desarrollo de la electrónica orgánica
Los derivados de tiofeno son conocidos por sus propiedades electrónicas, lo que los hace adecuados para su uso en electrónica orgánica, como transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). Los grupos funcionales presentes en el ácido 4-bromo-5-clorotiofeno-2-carboxílico permiten la sintonización fina de las características electrónicas, lo cual es esencial para optimizar el rendimiento de estos dispositivos .
Intermediarios farmacéuticos
El grupo ácido carboxílico en el ácido 4-bromo-5-clorotiofeno-2-carboxílico ofrece un sitio reactivo para reacciones de acoplamiento, lo que lo convierte en un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su estructura polihalogenada se puede aprovechar para crear fármacos con propiedades farmacológicas mejoradas .
Investigación agroquímica
En la investigación agroquímica, se exploran los derivados de tiofeno por su potencial como herbicidas, insecticidas y fungicidas. Los átomos de halógeno en el ácido 4-bromo-5-clorotiofeno-2-carboxílico pueden ser críticos para la actividad biológica de estos compuestos, influyendo en su interacción con los objetivos biológicos .
Aplicaciones de la ciencia de los materiales
La incorporación de derivados de tiofeno en polímeros puede resultar en materiales con propiedades únicas, como mayor estabilidad térmica y conductividad. El ácido 4-bromo-5-clorotiofeno-2-carboxílico puede servir como monómero o agente de reticulación en la creación de estos materiales avanzados .
Catálisis
Los derivados de tiofeno pueden actuar como ligandos en sistemas catalíticos, influyendo en la reactividad y selectividad del catalizador. El ácido 4-bromo-5-clorotiofeno-2-carboxílico, con sus múltiples sitios reactivos, se puede modificar para que se ajuste a varios marcos catalíticos, mejorando la eficiencia de las reacciones químicas .
Estudios ambientales
Los tiofenos halogenados se utilizan a menudo como compuestos modelo en estudios ambientales para comprender el comportamiento de los contaminantes orgánicos persistentes. El estudio del ácido 4-bromo-5-clorotiofeno-2-carboxílico puede proporcionar información sobre las vías de degradación y el impacto ambiental de compuestos similares .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60729-37-5 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
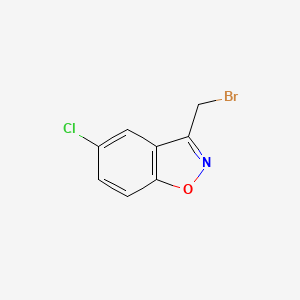
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
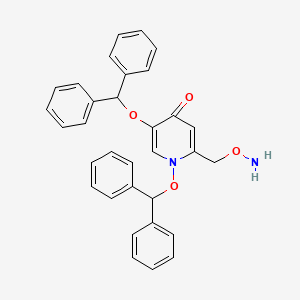

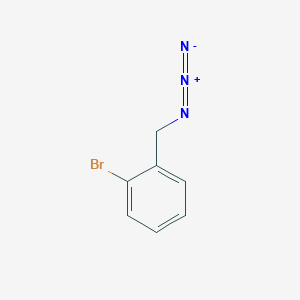
![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)
